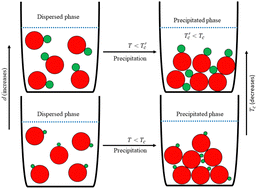Effect of shape anisotropy on the precipitation of dimeric nanoparticles†
Soft Matter Pub Date: 2023-10-24 DOI: 10.1039/D3SM00827D
Abstract
We use grand canonical transition matrix Monte Carlo simulations to study the precipitation of dimeric nanoparticles. The dimers are composed of two particles having different chemical features and separated by a fixed distance. The non-attractive and attractive parts of the dimer are modeled using hard-sphere and square-well potentials, respectively. The shape anisotropy is altered by changing the relative sizes of the two particles. We observe that the stability of the nanosuspension increases with the increase in the size of the non-attractive part of the dimer. The precipitates of dimers having larger non-attractive parts have lower packing densities, contain large cavities, and show evidence of self-assembly in the bulk and on the surface. We also use the results from our simulations and the classical nucleation theory to study the kinetics of precipitation. At a given temperature and relative supersaturation, the rate of homogeneous nucleation increases with the increase in the size of the non-attractive parts. Finally, we use an example to show how our results can guide the design of nanosuspensions containing chemically anisotropic dimers that are stable under particular conditions.


Recommended Literature
- [1] Front cover
- [2] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [3] Contents list
- [4] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [5] Cocoa flavanol supplementation preserves early and late radial artery function after transradial catheterization†
- [6] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [7] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [8] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [9] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [10] Contents pages










